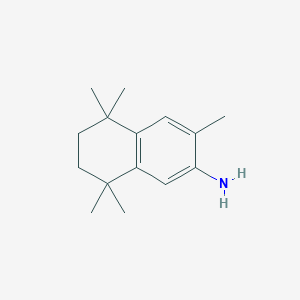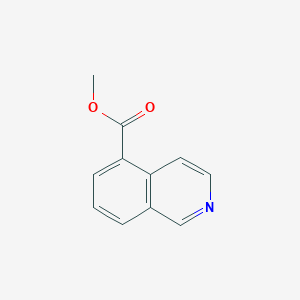
5-异喹啉甲酸甲酯
描述
“Methyl 5-isoquinolinecarboxylate” is a chemical compound with the IUPAC name "methyl 5-amino-1-isoquinolinecarboxylate" . It has a molecular weight of 187.2 .
Synthesis Analysis
The synthesis of isoquinoline derivatives, including “Methyl 5-isoquinolinecarboxylate”, has been a subject of numerous reports due to their wide range of pharmacological activities . The synthetic strategies for these compounds have been discussed in detail .Molecular Structure Analysis
The molecular formula of “Methyl 5-isoquinolinecarboxylate” is C11H9NO2 . The InChI code is 1S/C11H9NO2/c1-14-11(13)10-4-2-3-8-7-12-6-5-9(8)10/h2-7H,1H3 . The molecular structure can be represented by the canonical SMILES string: COC(=O)C1=CC=CC2=C1C=CN=C2 .Physical And Chemical Properties Analysis
“Methyl 5-isoquinolinecarboxylate” is a solid at room temperature . It has a molecular weight of 187.19 g/mol . The compound has a topological polar surface area of 39.2 Ų .科学研究应用
Application 1: Green Chemistry
- Summary of Application : Methyl 5-isoquinolinecarboxylate has been identified as a potential non-toxic replacement for common polar aprotic solvents . This is part of an effort to find safer, more environmentally friendly chemicals for use in various chemical processes.
Application 2: DNA Methylation Studies
- Summary of Application : DNA methylation is a crucial epigenetic modification, and Methyl 5-isoquinolinecarboxylate may be used in the study of DNA methylation patterns .
Application 3: Medicinal Chemistry
- Summary of Application : Quinoline derivatives, including Methyl 5-isoquinolinecarboxylate, are important in the synthesis of various medicinal compounds .
Application 7: Forensic Science
- Summary of Application : This compound may be used in forensic science for DNA methylation analysis, which can aid in a broad range of applications such as identifying body fluids, discriminating monozygotic twins, and predicting age or behavioral patterns .
Application 8: Green Solvent in Chemical Engineering
- Summary of Application : The compound has been identified as a potential green solvent, named PolarClean, which could replace toxic solvents in chemical processes .
- Results : The use of PolarClean has shown to be more sustainable and environmentally friendly compared to traditional solvents, with potential applications in membrane science and other areas .
Application 9: Organic Synthesis
- Summary of Application : Methyl 5-isoquinolinecarboxylate could be used in organic synthesis, particularly in base-catalyzed Michael additions .
Application 10: Neuropharmacology
- Summary of Application : This compound may be used in the development of NMDA receptor antagonists, which have potential applications in treating neurological disorders .
Application 11: Material Science
- Summary of Application : Methyl 5-isoquinolinecarboxylate might be used in the creation of five-membered cyclic carbonates, which have various applications in material science .
Application 12: Green Chemistry
- Summary of Application : The compound has been considered for its role as a green solvent under the brand name Rhodiasolv PolarClean, which could replace toxic solvents in chemical processes .
- Results : The use of this compound as a green solvent has been demonstrated for O- and N-arylation in SNAr reaction with solvent recovery, showing similar or superior yields compared to other green solvents .
安全和危害
属性
IUPAC Name |
methyl isoquinoline-5-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9NO2/c1-14-11(13)10-4-2-3-8-7-12-6-5-9(8)10/h2-7H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AYIKNXKAUAUIBW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=CC2=C1C=CN=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10310405 | |
| Record name | Methyl 5-isoquinolinecarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10310405 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
187.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 5-isoquinolinecarboxylate | |
CAS RN |
16675-59-5 | |
| Record name | 16675-59-5 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=226876 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Methyl 5-isoquinolinecarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10310405 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | methyl isoquinoline-5-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![7-Bromo-[1,2,3]triazolo[1,5-a]pyridine](/img/structure/B169598.png)
![5-Bromo-1-methyl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B169599.png)
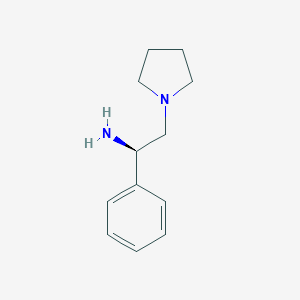
![2-mercapto-3-methyl-3,5,6,7-tetrahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-one](/img/structure/B169612.png)
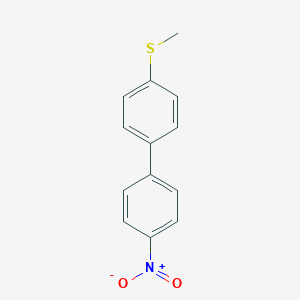

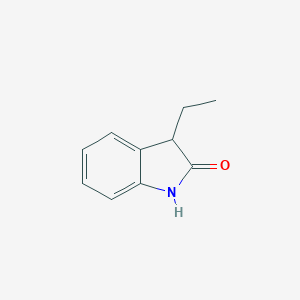
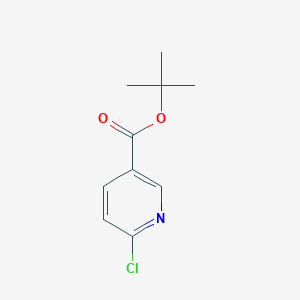
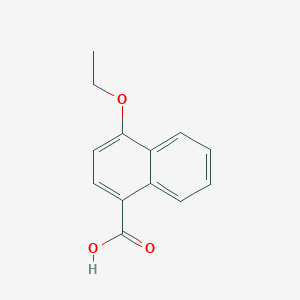
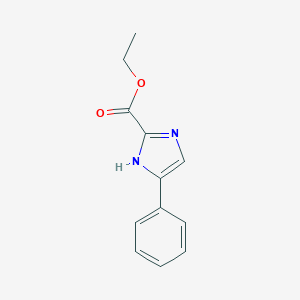
![Ethyl 2-(1,4-dioxaspiro[4.5]decan-8-ylidene)propanoate](/img/structure/B169629.png)
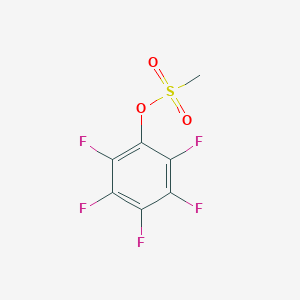
![7-Benzyl-1,4-dioxa-7-aza-spiro[4.5]decane](/img/structure/B169633.png)
